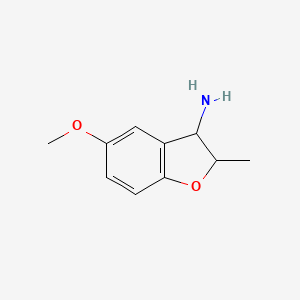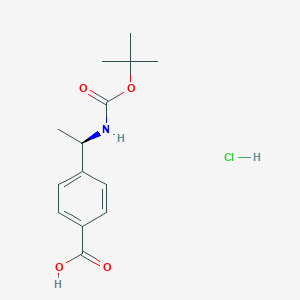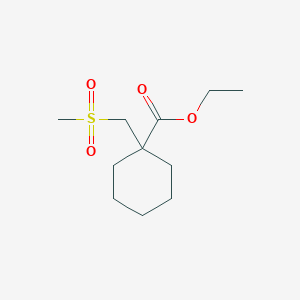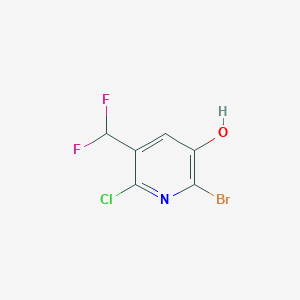
5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a 1-methylpiperidin-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as amidines and β-dicarbonyl compounds.
Substitution Reactions: The introduction of the 1-methylpiperidin-4-yl group can be achieved through nucleophilic substitution reactions. For example, 4-chloropyrimidine can react with 1-methylpiperidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield this compound-2-carboxylic acid.
Applications De Recherche Scientifique
5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-4-(1-methylpiperidin-4-yl)-2-aminopyrimidine: Similar structure but with an amino group at the 2-position.
5-Methyl-4-(1-methylpiperidin-4-yl)-2-hydroxypyrimidine: Similar structure but with a hydroxyl group at the 2-position.
Uniqueness
5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine moiety makes it a versatile intermediate in the synthesis of various bioactive compounds.
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
5-methyl-4-(1-methylpiperidin-4-yl)pyrimidine |
InChI |
InChI=1S/C11H17N3/c1-9-7-12-8-13-11(9)10-3-5-14(2)6-4-10/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
AUDUPHDPYZJTSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CN=C1C2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


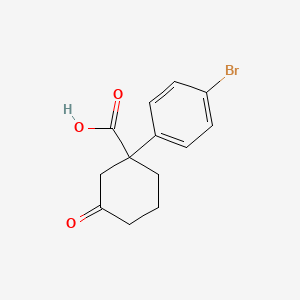
![5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B15244053.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-,monosodiumsalt,[2S-[2a,5a,6b(S*)]]-](/img/structure/B15244059.png)
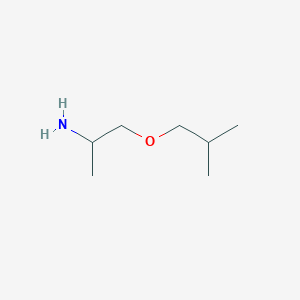

![7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B15244081.png)
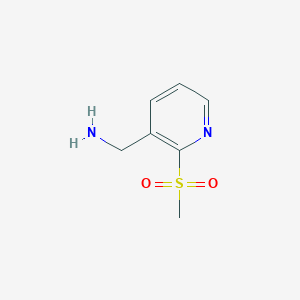
![O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride](/img/structure/B15244085.png)
